molecular formula C10H8N2O2 B2899391 4-Aminoisoquinoline-8-carboxylic acid CAS No. 1822679-54-8

4-Aminoisoquinoline-8-carboxylic acid

Cat. No. B2899391
CAS RN: 1822679-54-8
M. Wt: 188.186
InChI Key: PQWYVRIUOQVZBN-UHFFFAOYSA-N
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Description

4-Aminoisoquinoline-8-carboxylic acid is an organic compound that incorporates a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape . The molecular formula of this compound is C10H8N2O2 .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives has been reported in several studies . Various synthesis protocols have been used, including microwave-assisted reactions, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids . Lewis acids-catalyzed synthesis of quinoline has also been reported .


Molecular Structure Analysis

The molecular weight of 4-Aminoisoquinoline-8-carboxylic acid is 188.18 . The structure of the carboxyl acid group in this compound involves a carbonyl and a hydroxyl group attached to the same carbon .


Chemical Reactions Analysis

Carboxylic acids, such as 4-Aminoisoquinoline-8-carboxylic acid, can act as weak bases when the carbonyl oxygen accepts a proton from a strong acid . They can also undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid .


Physical And Chemical Properties Analysis

Carboxylic acids are known for their acidic properties and can also act as weak bases . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

4-Aminoisoquinoline-8-carboxylic acid serves as a valuable scaffold for lead compounds in drug discovery. Researchers have synthesized derivatives of this compound and evaluated their pharmacological activities . Its structural features make it an attractive candidate for designing novel drugs.

Inhibition of Alkaline Phosphatases

A diverse range of quinoline-4-carboxylic acid derivatives, including 4-Aminoisoquinoline-8-carboxylic acid, has been investigated as potent inhibitors of alkaline phosphatases. These enzymes play crucial roles in various biological processes, and inhibiting them can have therapeutic implications .

Synthetic Organic Chemistry

Quinoline derivatives find applications in synthetic organic chemistry. Researchers have explored various synthesis protocols for constructing the quinoline scaffold. Classical methods like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used, along with transition metal-catalyzed reactions and green reaction protocols .

Industrial Applications

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds. Their diverse applications extend beyond medicinal chemistry to industrial processes. Researchers continue to explore ways to incorporate quinoline derivatives into sustainable chemical processes .

Safety and Hazards

The safety data sheet for Isoquinoline-8-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-aminoisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWYVRIUOQVZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisoquinoline-8-carboxylic acid

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